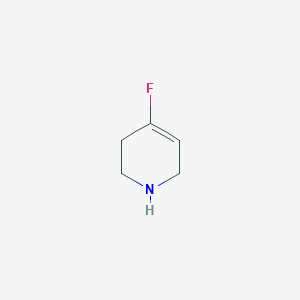

4-Fluoro-1,2,3,6-tetrahydropyridine

Beschreibung

4-Fluoro-1,2,3,6-tetrahydropyridine (4-Fluoro-THP) is a fluorinated derivative of the tetrahydropyridine scaffold, a heterocyclic compound with a six-membered ring containing one nitrogen atom and partial unsaturation. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research. Its structural analogs, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and 4-phenyl-1,2,3,6-tetrahydropyridine, have been extensively studied for their biological activities, making them valuable comparators.

Eigenschaften

Molekularformel |

C5H8FN |

|---|---|

Molekulargewicht |

101.12 g/mol |

IUPAC-Name |

4-fluoro-1,2,3,6-tetrahydropyridine |

InChI |

InChI=1S/C5H8FN/c6-5-1-3-7-4-2-5/h1,7H,2-4H2 |

InChI-Schlüssel |

MPYPFGXRTRPRKD-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNCC=C1F |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Structural Features

The tetrahydropyridine core allows diverse substitutions at positions 1, 4, and other sites, significantly altering electronic, steric, and metabolic properties. Key analogs include:

Pharmacological and Toxicological Profiles

MPTP

- Neurotoxicity : MPTP is a prodrug metabolized by MAO-B to MPP+, which inhibits mitochondrial complex I, causing dopaminergic neuron death. It is a gold standard for inducing Parkinson’s disease (PD) models in rodents and primates .

- Comparative Data: In chronic PD models, MPTP induces significant nigrostriatal dopamine depletion, tyrosine hydroxylase (TH) loss, and neuroinflammation (astrocytosis and microgliosis).

4-Phenyl-THP

- PARP-1 Inhibition: The phenyl group at position 4 enhances π-π stacking interactions with PARP-1’s catalytic domain, improving inhibitor potency by 10–100 fold compared to non-aromatic analogs .

- Metabolism : Metabolized via N-demethylation and aromatic hydroxylation (), which may influence its pharmacokinetic profile.

4-Fluoro-THP

- No direct studies confirm this.

MPTP in Disease Modeling

- PD Research: MPTP models replicate dopamine neuron loss, motor deficits, and neuroinflammation but lack Lewy bodies. Rotenone, another neurotoxin, better mimics mitochondrial dysfunction and α-synuclein aggregation .

- Limitations : High MPTP doses cause acute toxicity, while chronic models may underrepresent human PD progression .

4-Phenyl-THP in Oncology

- PARP-1 Inhibitors : The 4-phenyl-THP fragment is critical in drugs like Olaparib, improving DNA repair inhibition and anticancer efficacy .

Vorbereitungsmethoden

Direct Fluorination of Piperidinyl Olefins

The most widely documented method involves the fluorination of piperidinyl olefins using Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), a mild electrophilic fluorinating agent. As reported by VulcanChem, this reaction typically proceeds in acetonitrile at room temperature or slightly elevated temperatures (25–50°C), yielding 4-fluoro-1,2,3,6-tetrahydropyridine hydrochloride with moderate to high efficiency. The mechanism involves electrophilic attack of fluorine at the electron-rich C4 position of the tetrahydropyridine ring, followed by stabilization via resonance.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Temperature | 25–50°C |

| Reaction Time | 2–6 hours |

| Yield | 60–85% |

This method is favored for its operational simplicity and compatibility with sensitive functional groups, though purification often requires chromatography or recrystallization.

Fluorination of 2-Aminopyridine Derivatives

A complementary approach involves fluorinating 2-aminopyridines using Selectfluor in the presence of water and chloroform. This method, described by Organic Letters, achieves regioselective fluorination at the C4 position due to the activating effect of the amino group at C2. Yields range from 65% to 90%, with selectivity dependent on substituent electronic effects. For example, electron-withdrawing groups at C4 enhance fluorination efficiency by polarizing the π-system.

Reduction of Fluorinated Tetrahydropyridine Intermediates

Catalytic Hydrogenation of 4-Fluoro-Pyridinium Salts

Early synthetic routes relied on the reduction of 4-fluoro-pyridinium salts using catalytic hydrogenation. For instance, a patent by SmithKline Beecham describes the reduction of 4-(4'-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine with palladium-on-carbon (Pd/C) under hydrogen atmosphere. While effective, this method requires high-pressure conditions (3–5 atm) and suffers from over-reduction side products, limiting its scalability.

Sodium Borohydride-Mediated Reduction

A milder alternative employs sodium borohydride (NaBH4) to reduce fluorinated dihydropyridine intermediates. In a radiosynthesis study, 4-(2-fluoro-4-nitrophenoxy)-1-([11C]methyl)-1,2,3,6-tetrahydropyridine was prepared via NaBH4 reduction of a pyridinium precursor, achieving 68% yield with high stereochemical control. This method is particularly suited for lab-scale synthesis of isotopically labeled analogs.

Halogenation-Fluorination Sequential Protocols

Electrophilic Halogenation Followed by Fluorine Exchange

A patent by Rhône-Poulenc Rorer outlines a two-step process for preparing 4-fluoro-tetrahydropyridines:

-

Halogenation : Treatment of 4-phenyl-1,2,3,6-tetrahydropyridine with bromine or iodine monochloride generates 4-halo intermediates.

-

Fluorine Displacement : Reaction with silver fluoride (AgF) or potassium fluoride (KF) substitutes the halogen with fluorine via an SN2 mechanism.

This method achieves 70–80% yields but requires stoichiometric metal fluorides, increasing costs and waste.

Radical Fluorination Using Xenon Difluoride

Although less common, radical fluorination with XeF2 has been explored for synthesizing fluorinated heterocycles. In one protocol, irradiation of 4-phenyl-1,2,3,6-tetrahydropyridine with XeF2 in anhydrous HF produces the 4-fluoro derivative via a radical chain mechanism. However, the need for specialized equipment and hazardous reagents limits its practical utility.

Industrial-Scale Synthesis Considerations

Process Optimization for Cost Efficiency

Industrial routes prioritize minimizing fluorine waste, as fluorinated starting materials are expensive. A notable advancement involves late-stage fluorination, where fluorine is introduced in the final steps to avoid losses during intermediate purification. For example, a patent by GlaxoSmithKline describes a telescoped process where 4-fluoro-tetrahydropyridine is synthesized in situ, reducing purification steps and improving atom economy.

Green Chemistry Approaches

Recent efforts focus on replacing toxic solvents (e.g., chloroform) with biodegradable alternatives like cyclopentyl methyl ether (CPME). A 2024 study demonstrated that Selectfluor-mediated fluorination in CPME achieves comparable yields (75%) while reducing environmental impact.

Analytical and Characterization Data

Spectroscopic Identification

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Fluoro-1,2,3,6-tetrahydropyridine, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via cyclization of fluorinated precursors or modification of pyridine derivatives. For example, hydrazine intermediates (e.g., (2-fluoro-4-methoxy-phenyl)hydrazine hydrochloride) can react with ketones or piperidine derivatives under reflux conditions. Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol or acetonitrile), and temperature (typically 80–100°C). Catalytic agents like p-toluenesulfonic acid may enhance yield .

Q. Which spectroscopic techniques are most effective for characterizing fluorinated tetrahydropyridines?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural elucidation. For example, ¹⁹F NMR can confirm fluorine substitution patterns. Mass spectrometry (UPLC-MS) with electrospray ionization (ESI) provides molecular weight validation (e.g., m/z 205.1 for C₁₂H₁₄FN₂ derivatives). Infrared (IR) spectroscopy identifies functional groups like C-F stretches (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity of this compound in heterocyclic transformations?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as frontier molecular orbitals (HOMO-LUMO gaps), to predict regioselectivity in reactions. Solvent effects and transition-state barriers can be simulated using Gaussian or ORCA software. For example, studies on tetrafluoropyridines used DFT to analyze bond dissociation energies and nucleophilic attack sites .

Q. What strategies resolve discrepancies in NMR spectral assignments for fluorinated tetrahydropyridine derivatives?

- Methodological Answer : Use 2D NMR techniques (COSY, HSQC, HMBC) to correlate proton and carbon signals. Isotopic labeling (e.g., ¹³C) or variable-temperature NMR can clarify dynamic effects. For fluorinated systems, ¹⁹F-¹H heteronuclear Overhauser effect (HOESY) experiments map spatial proximity between fluorine and protons .

Q. How are structure-activity relationship (SAR) studies designed for this compound derivatives in medicinal chemistry?

- Methodological Answer : SAR requires systematic modification of substituents (e.g., varying fluorine position or adding methyl/benzyl groups). Biological assays (e.g., enzyme inhibition or receptor binding) quantify activity changes. Molecular docking (AutoDock Vina) or molecular dynamics simulations link structural features to bioactivity. For example, fluorination at the 4-position enhances metabolic stability in pyridoindole derivatives .

Data Contradiction and Safety

Q. How should researchers address conflicting data in synthetic yields or purity assessments?

- Methodological Answer : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagents). Use High-Performance Liquid Chromatography (HPLC) with UV/Vis or MS detectors to quantify impurities. Cross-validate results with orthogonal methods, such as elemental analysis or X-ray crystallography .

Q. What are the key safety considerations when handling fluorinated tetrahydropyridines in laboratory settings?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact. Fluorinated compounds may release HF upon decomposition; neutralize spills with calcium carbonate. Store under inert gas (argon) to prevent oxidation. Refer to Safety Data Sheets (SDS) for specific hazards (e.g., CAS 4271-95-8 derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.